molecular formula C15H14F2N2O3S B4455618 N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4455618
M. Wt: 340.3 g/mol
InChI Key: ADRCVFVPCCDOED-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a synthetic organic compound characterized by the presence of difluorophenyl and methanesulfonamido groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:

    Reduction: Conversion of nitro groups to amino groups.

    Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.

    Sulfonation: Introduction of the methanesulfonamido group.

    Fluorination: Introduction of fluorine atoms to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the methanesulfonamido group to sulfone derivatives.

    Reduction: Reduction of the benzamide core to amine derivatives.

    Substitution: Halogen exchange reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or brominated derivatives.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including enzyme inhibition and receptor binding.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl and methanesulfonamido groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
  • N-(3,4-DIBROMOPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
  • N-(3,4-DIMETHOXYPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Uniqueness

N-(3,4-DIFLUOROPHENYL)-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)12-5-3-4-10(8-12)15(20)18-11-6-7-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRCVFVPCCDOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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